molecular formula C8H15NO B13218078 {6-Azaspiro[3.4]octan-7-yl}methanol

{6-Azaspiro[3.4]octan-7-yl}methanol

Cat. No.: B13218078
M. Wt: 141.21 g/mol
InChI Key: YAWPUSJGXXJTHJ-UHFFFAOYSA-N
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Description

{6-Azaspiro[34]octan-7-yl}methanol is a chemical compound with the molecular formula C8H15NO It is a spirocyclic compound, meaning it contains a spiro-connected bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {6-Azaspiro[3.4]octan-7-yl}methanol typically involves the reaction of a spirocyclic ketone with an amine under reductive conditions. One common method is the reduction of the corresponding spirocyclic ketone using sodium borohydride (NaBH4) in the presence of an amine. The reaction is usually carried out in an organic solvent such as methanol or ethanol at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reductive amination techniques, optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

{6-Azaspiro[3.4]octan-7-yl}methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be further reduced to form different spirocyclic amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) can be used for substitution reactions.

Major Products

    Oxidation: Formation of spirocyclic ketones or aldehydes.

    Reduction: Formation of different spirocyclic amines.

    Substitution: Formation of spirocyclic compounds with various functional groups.

Scientific Research Applications

{6-Azaspiro[3.4]octan-7-yl}methanol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of {6-Azaspiro[3.4]octan-7-yl}methanol is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The hydroxyl group and spirocyclic structure may play a role in its binding affinity and activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    {6-Azaspiro[3.4]octan-8-yl}methanol: Similar spirocyclic structure with a different position of the hydroxyl group.

    {6-Oxa-2-azaspiro[3.4]octan-7-yl}methanol: Contains an oxygen atom in the spirocyclic ring, leading to different chemical properties.

Uniqueness

{6-Azaspiro[34]octan-7-yl}methanol is unique due to its specific spirocyclic structure and the position of the hydroxyl group

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

6-azaspiro[3.4]octan-7-ylmethanol

InChI

InChI=1S/C8H15NO/c10-5-7-4-8(6-9-7)2-1-3-8/h7,9-10H,1-6H2

InChI Key

YAWPUSJGXXJTHJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CC(NC2)CO

Origin of Product

United States

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